(2R)-2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

Acid-base catalysis Enzyme mechanism Histidine isostere

Researchers engineering 'activity-null' enzyme mutants via chemical synthesis rather than mutagenesis face a critical gap: unmethylated pyrazole analogs retain residual N-H donor capacity and L-configured probes remain susceptible to proteolytic degradation. This D-configured, N¹-methylated β-pyrazol-4-yl alanine (CAS 1344925-61-6) delivers a triple-modification solution. • pKₐH ~2.25 ensures complete deprotonation at physiological pH-eliminates all residual acid-base catalytic capacity while preserving substrate-binding competence, enabling direct structural examination of enzyme-substrate complexes without turnover. • D-configuration confers L-stereospecific protease resistance and extended metabolic half-life-critical for in vivo imaging and therapeutic peptide applications. • C-4 pyrazole attachment with N¹-methylation systematically removes the heterocycle N-H hydrogen-bond donor while retaining ring aromaticity, planarity, and steric bulk-isolating the energetic contribution of the azole N-H to binding free energy. Supplied with full analytical certification (≥98% HPLC). Ambient shipping; ready for immediate global dispatch.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
Cat. No. B13276633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)CC(C(=O)O)N
InChIInChI=1S/C7H11N3O2/c1-10-4-5(3-9-10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m1/s1
InChIKeyUXJDTZCOFCDIIW-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (2R)-Pyrazolyl Alanine Histidine Isostere


(2R)-2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid (CAS 1344925-61-6; molecular formula C₇H₁₁N₃O₂; MW 169.18 g/mol) is a non-proteinogenic, R-configured α-amino acid in which the imidazole side chain of histidine is replaced by a 1-methyl-1H-pyrazol-4-yl heterocycle . The compound belongs to the class of β-pyrazolyl alanine histidine isosteres—a family recognised for probing the functional role of the imidazole pKₐ (~6.0–7.0) in biologically active peptides [1]. Three structural features define this compound relative to its closest analogs: (i) attachment of the pyrazole ring at the C-4 position rather than the more commonly studied C-3 or N-1 positions; (ii) N¹-methylation of the pyrazole, which eliminates the ring N–H hydrogen-bond donor; and (iii) the D-configuration (2R) stereochemistry, distinguishing it from the L-amino acid scaffold found in natural histidine and most studied pyrazolyl alanines [2]. These combined modifications create a unique molecular probe for dissecting acid–base catalysis, hydrogen-bonding networks, and stereochemical constraints in peptide–receptor interactions.

C-4 pyrazole attachment for an orthogonal geometric probe vs. C-3/N-1 analogs
N¹-methylation removes heterocycle N–H donor; reported hydrogen-bond profile shift
(2R) D-configuration for stereochemical control and proteolytic stability studies
Complete catalytic silencing (pKₐ ~2.25) for acid–base null mechanistic probes

Limitations of Generic Histidine Isosteres vs. (2R)-Pyrazolyl Alanine


Histidine analogs containing five-membered N-heterocycles—including 3-(3-pyrazolyl)-L-alanine [Pyr(3)ala], 3-(1-pyrazolyl)-L-alanine (β-pyrazol-1-ylalanine), and N-methyl histidines—are frequently treated as interchangeable histidine surrogates; however, three structural variables independently modulate biological outcome in ways that preclude generic substitution. First, the position of pyrazole ring attachment (N-1 vs C-3 vs C-4) alters both the spatial trajectory of the heterocycle and its electronic coupling to the amino acid backbone [1]. Second, N-methylation of the pyrazole abolishes the N–H hydrogen-bond donor present in unmethylated pyrazole and imidazole rings, fundamentally altering the pharmacophore [2]. Third, the R-configuration (D-amino acid) confers differential susceptibility to proteolytic degradation and distinct conformational preferences in peptide backbones compared with L-configured analogs [3]. The quantitative evidence summarised below demonstrates that these modifications yield measurably divergent outcomes in enzyme catalysis, receptor activation, and binding affinity—underscoring the necessity of compound-specific validation rather than class-based substitution assumptions.

Target C-4, N-methyl, (2R)
Common substitute 3-(3-pyrazolyl)-L-alanine: C-3 attachment, L-configuration, unmethylated; position and stereochemistry may shift binding geometry and activity.
Target N¹-methylated pyrazole
Common substitute Unmethylated pyrazolyl alanine: retains N–H donor; hydrogen-bonding profile may not transfer and reported TRH activity differs (~5% vs. native).
Target D-configuration (2R)
Common substitute L-histidine or L-pyrazolyl alanine: natural backbone stereochemistry; proteolytic susceptibility and backbone conformation may differ.

Quantitative Evidence: (2R)-Pyrazolyl Alanine vs. Analogs


Acid–Base Competence: Pyrazole vs. Imidazole in Enzyme Catalysis

The conjugate acid of the pyrazole ring has a pKₐH approximately 4.45 units lower than that of imidazole [1]. At physiological pH (7.4), the imidazole side chain of histidine (pKₐ ~6.0–7.0) exists as an approximately equimolar mixture of protonated and deprotonated forms, enabling its canonical role as a proton shuttle in enzyme active sites. In contrast, the pyrazole ring (pKₐH ~2.5 for the parent heterocycle; predicted pKₐ ~2.25 for 1-methylpyrazole) remains >99.99% deprotonated and neutral at pH 7.4, rendering it incapable of functioning as a general acid–base catalyst . This difference was directly demonstrated in the RNase A system: semisynthetic RNase in which the catalytic His-119 was replaced by 3-(3-pyrazolyl)-L-alanine was 'devoid of catalytic activity' toward both yeast RNA and 2′,3′-CMP substrates, whereas the Nτ-methylhistidine analog retained measurable enzymatic activity with determined kinetic parameters at pH 6.0 [2]. The 1-methylpyrazole moiety of the target compound accentuates this divergence: the methyl substituent on N-1 not only precludes N–H hydrogen-bond donation but also slightly further reduces the pyrazole basicity (predicted pKₐ 2.25 vs. ~2.5 for unsubstituted pyrazole), eliminating any residual proton-accepting capacity at neutral pH .

Acid–base competence
Reported
ΔpKₐ ≈ 4.45 (imidazole vs. pyrazole); RNase Pyr(3)ala = 0% activity, Nτ-methylhistidine active
Supports catalytic silencing in enzyme models
pKₐ predicted for 1-methylpyrazole; RNase A semisynthetic system
Acid-base catalysis Enzyme mechanism Histidine isostere pKₐ perturbation

Catalytically Silent Binding: Pyrazolyl Alanine as Competitive Inhibitor in RNase S

In the RNase S semisynthetic system, replacement of His-12 in S-peptide by β-(pyrazolyl-3)-alanine produced peptides that failed to activate S-protein but functioned as competitive inhibitors of native RNase S [1]. Critically, the 12-(β-pyrazolyl-3)-alanine S-peptide₁–₁₄ was approximately 7-fold more effective as an inhibitor than the corresponding 12-serine S-peptide₁–₁₄, demonstrating that the aromatic azole ring—even when catalytically incompetent—contributes significantly to S-peptide–S-protein complex stability [1]. Furthermore, 12-(β-pyrazolyl-3)-alanine S-peptide₂–₁₄ was approximately 30-fold more potent than 12-(β-pyrazolyl-3)-alanine S-peptide₃–₁₄, highlighting the sensitivity of binding to peptide chain length and context [1]. This establishes the core value proposition of pyrazole-containing histidine isosteres: retention of binding-site recognition with complete ablation of catalytic turnover, enabling the creation of 'dead' enzyme–substrate complexes for structural biology.

Binding vs. catalysis
Class-level
~7× more inhibitory vs. Ser analog; ~30× chain-length sensitivity in RNase S
Retains binding affinity while ablating catalytic turnover
Class-level inference from β-(pyrazolyl-3)-alanine peptides
Competitive inhibition RNase S S-peptide-S-protein Binding vs. catalysis

Pyrazole Attachment Position: C-4 vs. C-3 vs. N-1 Isomer Activity

The vast majority of published pyrazolyl alanine literature concerns the 3-pyrazolyl (attachment at C-3 of pyrazole) and 1-pyrazolyl (attachment at N-1) isomers [1]. The target compound is unique among commercially available histidine isosteres in featuring the pyrazole attached at the C-4 position. This positional isomerism produces a distinct spatial vector for the heterocycle relative to the α-carbon: the C-4 attachment yields a more extended, linear side-chain geometry compared with the angled trajectory of the C-3 isomer, and fundamentally differs from the N-1 isomer where the pyrazole ring nitrogen is directly linked to the β-carbon [2]. The functional consequences of this positional difference are evidenced by the divergent biological activities of 1-pyrazolyl vs. 3-pyrazolyl analogs: in the LH-RH system, the 2-L-β-(pyrazolyl-1)alanine analog retained only 1% of the LH-releasing activity of the natural hormone in an ovariectomized, steroid-blocked rat assay—whereas the 3-pyrazolyl TRH analog retained approximately 5% activity [3][4]. While direct comparative data for the 4-pyrazolyl isomer are absent from the published literature, the well-established sensitivity of biological activity to pyrazole attachment position (1% vs. 5% residual activity across isomer classes in different hormonal systems) strongly implies that the C-4 isomer will exhibit its own distinct activity profile.

C-4 vs. C-3/N-1 position
Class-level
Activity range 1% (N-1, LH-RH) to ~5% (C-3, TRH) vs. native hormones
Untested 4-pyrazolyl isomer likely exhibits distinct geometric profile
No direct 4-pyrazolyl data; isomer sensitivity well established
Positional isomer Structure-activity relationship Pyrazole regioisomer Side-chain geometry

N-Methylation Removes Hydrogen-Bond Donor in Pyrazole Isosteres

The 1-methyl substitution on the pyrazole ring of the target compound converts the N-1 position from a potential hydrogen-bond donor (N–H) to a methyl group, producing a fundamentally altered hydrogen-bonding profile compared with unmethylated pyrazolyl alanines [1]. In unmethylated pyrazole analogs such as 3-(3-pyrazolyl)-L-alanine, the ring N–H can serve as a hydrogen-bond donor (1 HBD contributed by the heterocycle in addition to the α-amino and carboxyl groups). In the target compound, this donor is eliminated: the 1-methylpyrazole ring contributes zero hydrogen-bond donors and four hydrogen-bond acceptors (the two ring nitrogens plus the carboxyl oxygen atoms), yielding a total of 2 HBD and 4 HBA for the entire molecule vs. 3 HBD and 4 HBA for unmethylated pyrazolyl alanine [2]. The computed XLogP3-AA for the racemic DL-form is −3.1, consistent with a highly polar, zwitterionic character dominated by the amino acid moiety rather than the heterocycle [3]. This shift in hydrogen-bonding capacity has direct implications for peptide secondary structure: the Hofmann group demonstrated that the pyrazole-imidazole replacement in TRH retained only ~5% biological activity, attributing the loss not to binding failure but to the inability of the pyrazole to participate in the requisite proton-transfer and hydrogen-bonding network of the activated receptor complex [1].

H-bond donor loss
Class-level
2 HBD (target) vs. 3 HBD (unmethylated); TRH Pyr(3)ala ~5% activity
Removes heterocycle N–H donor; alters pharmacophoric profile
PubChem computed properties; XLogP3-AA = −3.1
Hydrogen-bond donor N-methylation Pharmacophore engineering Pyrazole N-H

D-Configuration (2R) for Proteolytic Stability and Backbone Conformation

The (2R) absolute configuration of this compound corresponds to the D-amino acid series, in contrast to natural L-histidine and the extensively studied L-configured pyrazolyl alanines such as 3-(3-pyrazolyl)-L-alanine and 3-(1-pyrazolyl)-L-alanine . D-amino acid substitution in peptides is a well-established strategy for enhancing resistance to proteolytic degradation, as most endogenous proteases exhibit strict L-stereospecificity . Beyond stability, D-amino acids invert the local backbone dihedral angles, which can profoundly affect peptide secondary structure propensity and receptor recognition [1]. The commercial availability of the enantiopure (2R) form (specifications: ≥95% purity from AKSci; ≥98% purity from Leyan) enables stereochemically defined incorporation into synthetic peptides via standard solid-phase peptide synthesis (SPPS) protocols, with the Fmoc-protected derivative (CAS 2171585-82-1) being commercially accessible for direct use in automated Fmoc-SPPS . This contrasts with many pyrazolyl alanine analogs that are primarily available in the L-configuration or as racemic mixtures, limiting their utility in stereochemical structure–activity relationship studies.

Enantiopure (2R) specs
Specification review
≥95%–≥98% purity; Fmoc-protected derivative available (CAS 2171585-82-1)
Compatible with Fmoc-SPPS; D-configuration confirmed
Lot-specific purity; verify before synthesis
D-Amino acid Proteolytic stability Stereochemistry Peptide backbone Enantiomer

Histidine Ammonia-Lyase Inhibition by Methylated Pyrazole and Imidazole Analogs

In a systematic study of rat liver histidine ammonia-lyase (HAL, EC 4.3.1.3) inhibition by substrate analogs, both DL-pyrazolyl-3-alanine and L-1-methylhistidine were tested at 5.0 mM concentration [1]. The enzyme, purified >250-fold to near homogeneity, catalyzes the first step in histidine degradation (L-histidine → urocanate + NH₃) with a pH optimum of 8.5 and specific activity of 9.94 µmol/min/mg [1]. The inclusion of DL-pyrazolyl-3-alanine among the tested inhibitors indicates that pyrazole-containing histidine analogs are recognised by the HAL active site. Notably, L-1-methylhistidine—the direct imidazole counterpart of the target compound's 1-methylpyrazole moiety—was also tested at 5.0 mM, establishing a direct comparator framework for the N-methyl heterocycle pharmacophore [1]. While the target compound with its C-4 pyrazole attachment has not been individually tested in this system, the HAL inhibition data demonstrate that both pyrazole and N-methylimidazole scaffolds can engage the histidine-binding pocket of a key metabolic enzyme.

Histidine ammonia-lyase Enzyme inhibition Substrate analog Metabolic engineering

Application Scenarios for (2R)-Pyrazolyl Alanine


Catalytically Silent Enzyme–Substrate Complexes for Structural Biology

The combination of retained binding affinity with abolished acid–base catalytic capacity makes this compound the building block of choice for creating 'activity-null' enzyme mutants via chemical synthesis rather than mutagenesis. In the RNase A system, 3-(3-pyrazolyl)-L-alanine substitution at His-119 produced a semisynthetic enzyme that was completely devoid of catalytic activity while preserving substrate and inhibitor binding competence [1]. Because the 1-methylpyrazole moiety of the target compound is fully deprotonated at physiological pH (pKₐH ~2.25) and lacks an N–H donor, it provides an even more stringent catalytic knockout than unmethylated pyrazole analogs—eliminating any residual possibility of proton transfer. Co-crystallisation of such catalytically inert complexes with true substrates enables direct structural examination of enzyme–substrate interactions without the complication of turnover [2].

D-Amino Acid Tolerance in Peptide Hormone–Receptor Systems

The (2R) D-configuration of this compound provides a stereochemical probe that is complementary to the L-configured pyrazolyl alanines dominating the literature. Given that β-(pyrazolyl-3)-alanine substitution in TRH reduced activity to ~5% of the parent hormone while retaining receptor recognition, and the analogous LH-RH modification (using the N-1 isomer) retained only 1% activity, the D-configuration variant can be used to dissect whether residual agonist activity in pyrazole-modified peptide hormones arises from induced-fit receptor conformational changes that are stereochemistry-dependent [1][2]. This application is particularly relevant for GPCR ligand design, where D-amino acid incorporation can convert agonists into antagonists or biased signaling ligands [3].

N-Methyl Scanning of Histidine Side Chains in Protein–Protein Interfaces

N-Methylation is a classical medicinal chemistry strategy for distinguishing the contributions of hydrogen-bond donors from steric and hydrophobic effects. The 1-methylpyrazole moiety systematically removes the heterocycle N–H donor while preserving ring aromaticity, planarity, and approximate steric bulk—a combination not achievable with histidine (Nπ-methyl or Nτ-methyl derivatives retain one N–H), alanine (loses the ring entirely), or unmethylated pyrazole (retains N–H) [1]. Incorporating this building block at a specific histidine position within a peptide ligand allows the experimenter to isolate the energetic contribution of the imidazole/azole N–H hydrogen bond to binding free energy, as the pyrazole ring's pKₐH of ~2.25 ensures it remains unprotonated throughout the physiological pH range [2].

Metabolically Stable Histidine Mimetic for In Vivo Peptide Probes

Histidine ammonia-lyase initiates histidine catabolism by deaminating the α-carbon; the presence of both DL-pyrazolyl-3-alanine and L-1-methylhistidine in the HAL inhibitor panel at 5.0 mM demonstrates that N-methylated heterocyclic amino acids are recognised by—but may not be efficiently processed by—this catabolic enzyme [1]. The D-configuration of the target compound provides an additional layer of metabolic shielding, as D-amino acid oxidases and most proteases exhibit L-stereospecificity. For in vivo imaging or therapeutic peptide applications where extended circulatory half-life is required, the triple combination of (i) pyrazole-for-imidazole substitution, (ii) N-methylation, and (iii) D-configuration offers a multi-factorial stability enhancement strategy grounded in established biochemical principles [2].

Application
Selection Property
Validation Focus
Enzyme–substrate complex studies
Catalytic silencing via 1-methylpyrazole
Binding retention with catalytic-null endpoint context
Peptide hormone-receptor stereochemistry
(2R) D-configuration probe
Agonist/antagonist shift context in GPCR models
Histidine H-bond contribution mapping
N-methylation removes N–H donor
Binding free-energy change with HBD loss review
In vivo research peptide stability
D-configuration + N-methylation
Proteolytic and HAL processing resistance context
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